(S)-Baclofen Receptor Binding: 883-Fold GABAB Selectivity Ratio Defines Its Role as an Inactive Enantiomer
(S)-Baclofen demonstrates potent binding to GABAB receptors (IC50 = 1.77 μM) but exhibits markedly low affinity for GABAA receptors (IC50 = 1564 μM), yielding a selectivity ratio of 883:1 . This is in direct contrast to (R)-baclofen, which is the more potent enantiomer at GABAB receptors, being approximately 100-fold more active than (S)-baclofen in inhibiting GABA binding in rat brain synaptic membranes [1]. The minimal GABAB potency of (S)-baclofen relative to (R)-baclofen underpins its classification as the inactive enantiomer.
| Evidence Dimension | GABAB vs GABAA receptor selectivity |
|---|---|
| Target Compound Data | IC50(GABAB) = 1.77 μM; IC50(GABAA) = 1564 μM |
| Comparator Or Baseline | (R)-Baclofen: approximately 100-fold more potent at GABAB than (S)-Baclofen |
| Quantified Difference | Selectivity ratio for GABAB over GABAA = 883-fold; potency difference vs. (R)-baclofen ≈ 100-fold |
| Conditions | Radioligand binding assays (in vitro) |
Why This Matters
This data confirms (S)-Baclofen as an essential negative control for validating enantioselective GABAB pharmacology and ensures researchers are not confounding results with the active (R)-enantiomer.
- [1] Bowery NG, Hill DR, Hudson AL. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Br J Pharmacol. 1983 Jan;78(1):191-206. doi: 10.1111/j.1476-5381.1983.tb09380.x. View Source
